APN-PEG4-tetrazine
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Overview
Description
APN-PEG4-tetrazine is a versatile, bifunctional linker that combines an aliphatic primary amine with a polyethylene glycol spacer and a reactive tetrazine moiety . This compound is particularly valuable in bioorthogonal chemistry, specifically for click chemistry and pretargeted imaging applications . It facilitates site-specific conjugation, enhancing solubility and minimizing immunogenicity, making it a valuable tool in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
APN-PEG4-tetrazine is synthesized through a series of chemical reactions that involve the conjugation of an aliphatic primary amine with a polyethylene glycol spacer and a tetrazine moiety . The synthetic route typically involves the following steps:
Activation of the Aliphatic Primary Amine: The aliphatic primary amine is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Conjugation with Polyethylene Glycol: The activated amine is then conjugated with a polyethylene glycol spacer, typically PEG4, under mild reaction conditions.
Introduction of the Tetrazine Moiety: Finally, the tetrazine moiety is introduced through a coupling reaction with the PEGylated amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
APN-PEG4-tetrazine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reactions: The tetrazine moiety reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield stable dihydropyridazine linkages.
Click Chemistry Reactions: The tetrazine group participates in click chemistry reactions, particularly with molecules containing trans-cyclooctene groups.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are stable dihydropyridazine linkages, which are valuable in bioconjugation applications .
Scientific Research Applications
APN-PEG4-tetrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of APN-PEG4-tetrazine involves its participation in inverse electron demand Diels-Alder reactions with strained alkenes . The tetrazine moiety reacts with trans-cyclooctene groups to form stable dihydropyridazine linkages. This reaction is highly selective and occurs under mild conditions, making it suitable for bioconjugation applications . The polyethylene glycol spacer enhances the solubility and biocompatibility of the compound, facilitating its use in biological systems .
Comparison with Similar Compounds
APN-PEG4-tetrazine can be compared with other similar compounds such as:
APN-PEG36-tetrazine: An analog of this compound with a longer polyethylene glycol spacer, which may offer enhanced solubility and biocompatibility.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of antibody-drug conjugates.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates and enzyme immune conjugates.
This compound is unique due to its combination of an aliphatic primary amine, a polyethylene glycol spacer, and a reactive tetrazine moiety, which provides high selectivity and efficiency in bioconjugation reactions .
Properties
Molecular Formula |
C30H33N7O6 |
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Molecular Weight |
587.6 g/mol |
IUPAC Name |
4-(2-cyanoethynyl)-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C30H33N7O6/c31-12-1-2-24-3-9-27(10-4-24)30(39)32-13-15-41-17-19-43-21-20-42-18-16-40-14-11-28(38)33-22-25-5-7-26(8-6-25)29-36-34-23-35-37-29/h3-10,23H,11,13-22H2,(H,32,39)(H,33,38) |
InChI Key |
GBNWDBHIIMJYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C#CC#N)C3=NN=CN=N3 |
Origin of Product |
United States |
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